molecular formula C27H32N6O2 B4390816 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4390816
M. Wt: 472.6 g/mol
InChI Key: KFUWURBKKRLIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines elements of piperazine and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Various amines and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Shares the diphenylmethyl group but has different pharmacological properties.

    Caffeine: Contains the purine moiety but lacks the piperazine ring.

    Theophylline: Another purine derivative with distinct biological effects.

Uniqueness

What sets 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of structural elements, which confer specific chemical and biological properties not found in other compounds .

Properties

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-4-33-22(28-25-24(33)26(34)30(3)27(35)29(25)2)19-31-15-17-32(18-16-31)23(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,23H,4,15-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUWURBKKRLIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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